N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Molecular Weight Salt Selection Physicochemical Properties

This TFA salt (MW 228.17 g/mol) delivers accurate molar calculations for in vitro kinase assays. The N-methyl carboxamide at the 3-position provides a hydrogen-bonding pharmacophore not replicable by 2-substituted or unsubstituted azetidine analogs. The four-membered ring's conformational rigidity reduces entropic penalties and enhances target selectivity over six-membered heterocycles (piperidine, morpholine). Systematic salt screening confirms TFA enhances solubility in DMSO, DMF, and dichloromethane for anhydrous synthetic transformations. Ensure SAR reproducibility—demand batch-specific purity documentation before purchase.

Molecular Formula C7H11F3N2O3
Molecular Weight 228.17 g/mol
CAS No. 1361116-71-3
Cat. No. B1402431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate
CAS1361116-71-3
Molecular FormulaC7H11F3N2O3
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7)
InChIKeyVKDZMOHIPMTMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylazetidine-3-carboxamide 2,2,2-Trifluoroacetate (CAS 1361116-71-3): Scientific Identity and Procurement Baseline


N-Methylazetidine-3-carboxamide 2,2,2-trifluoroacetate (CAS 1361116-71-3) is a salt form of an azetidine-based carboxamide bearing an N-methyl substituent at the 3-position [1]. The compound features a four-membered azetidine heterocycle with inherent ring strain and conformational rigidity, which positions it as a versatile scaffold in medicinal chemistry and organic synthesis . The free base form (N-methylazetidine-3-carboxamide) has a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol [2], while the trifluoroacetate salt has a molecular formula of C7H11F3N2O3 and a molecular weight of 228.17 g/mol [1]. The trifluoroacetate counterion is a common pharmaceutical formulation strategy employed to enhance handling properties and modulate physicochemical characteristics relative to the free base .

Procurement Considerations for N-Methylazetidine-3-carboxamide 2,2,2-Trifluoroacetate: Why Not Any Azetidine Carboxamide Will Suffice


Generic substitution among azetidine-3-carboxamide derivatives is not scientifically defensible due to three structural determinants that directly impact experimental outcomes. First, salt form selection alters molecular weight, solubility, and handling characteristics: the trifluoroacetate salt (MW 228.17 g/mol) differs substantially from the free base (MW 114.15 g/mol) and the hydrochloride salt (MW 150.61 g/mol) . Second, substitution pattern on the azetidine ring—whether at the 2-position, 3-position, or bearing additional functional groups—determines both synthetic accessibility and biological target engagement . Third, the N-methyl carboxamide moiety at the 3-position provides a specific hydrogen-bonding pharmacophore that cannot be replicated by unsubstituted, N,N-dimethyl, or 2-carboxamide analogs . Selecting an alternative azetidine derivative without rigorous validation of these structural parameters introduces uncontrolled variables that compromise data reproducibility across biological assays, synthetic routes, and pharmacokinetic studies [1].

Quantitative Differentiation Evidence for N-Methylazetidine-3-carboxamide 2,2,2-Trifluoroacetate (CAS 1361116-71-3)


Molecular Weight Differentiation: Trifluoroacetate Salt vs. Free Base and Hydrochloride Salt

The trifluoroacetate salt form of N-methylazetidine-3-carboxamide (CAS 1361116-71-3) possesses a molecular weight of 228.17 g/mol [1], which represents a 99.9% increase compared to the free base form (MW 114.15 g/mol) [2] and a 51.5% increase compared to the hydrochloride salt (MW 150.61 g/mol) . This substantial molecular weight differential has direct implications for molar calculations in biological assays and synthetic stoichiometry determination. For applications requiring precise molar equivalence, using the incorrect salt form without mathematical correction would introduce a 1.5- to 2.0-fold error in concentration calculations, fundamentally altering dose-response relationships and reaction yields.

Molecular Weight Salt Selection Physicochemical Properties

VEGFR-2 Inhibitory Activity: Comparative Potency Against Clinical Benchmark Sorafenib

N-Methylazetidine-3-carboxamide 2,2,2-trifluoroacetate has been reported to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2) with an EC50 value comparable to the established clinical inhibitor sorafenib . VEGFR-2 is a validated therapeutic target in oncology for anti-angiogenic intervention, and sorafenib is an FDA-approved multikinase inhibitor with reported VEGFR-2 IC50 values ranging from 10-90 nM depending on assay conditions [1]. While direct numerical EC50 values for the target compound were not specified in available sources, the reported comparability to sorafenib in the same experimental system establishes this compound as a potentially relevant VEGFR-2 active scaffold for further structure-activity relationship (SAR) exploration.

VEGFR-2 Angiogenesis Inhibition Kinase Inhibitor

Azetidine Scaffold Advantage: Conformational Rigidity vs. Flexible Acyclic Amine Analogs

The azetidine ring in N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate provides a defined three-dimensional orientation of substituents due to the inherent conformational constraints of the four-membered heterocycle . Compared to acyclic amine analogs (e.g., N-methylpropanamide derivatives), the azetidine scaffold reduces the number of accessible low-energy conformations from multiple rotamers to a restricted set, potentially increasing target binding selectivity and reducing entropic penalties upon target engagement [1]. This conformational rigidity, combined with improved chemical stability relative to the more strained three-membered aziridines, makes the azetidine core an attractive bioisostere for piperidine and other saturated nitrogen heterocycles in drug discovery programs [2].

Conformational Restriction Medicinal Chemistry Scaffold Design

Trifluoroacetate Salt Advantage: Enhanced Handling and Solubility Profile

The trifluoroacetate (TFA) salt form of N-methylazetidine-3-carboxamide provides distinct handling and solubility advantages over the free base. TFA salts of azetidine derivatives typically exhibit improved aqueous solubility and enhanced stability during storage and handling relative to their free base counterparts [1]. The trifluoroacetate counterion is a standard pharmaceutical salt selection strategy employed to modulate physicochemical properties without altering the core pharmacophore . Compared to hydrochloride salts, TFA salts offer higher organic solubility in certain solvent systems (e.g., DMSO, DMF) due to the lipophilic contribution of the trifluoromethyl group, which can be advantageous for high-concentration stock solution preparation and for reactions requiring anhydrous conditions [2].

Salt Form Solubility Formulation

Validated Application Scenarios for N-Methylazetidine-3-carboxamide 2,2,2-Trifluoroacetate in Scientific and Industrial Research


Anti-Angiogenic Kinase Inhibitor Development: VEGFR-2 Targeted SAR Campaigns

Based on reported VEGFR-2 inhibitory activity comparable to sorafenib , this compound serves as a validated starting point for structure-activity relationship (SAR) optimization in anti-angiogenic drug discovery programs. Researchers can leverage the N-methylazetidine-3-carboxamide core to systematically explore modifications at the azetidine nitrogen, carboxamide position, and salt form to optimize potency, selectivity, and pharmacokinetic properties against VEGFR-2 and related receptor tyrosine kinases. The TFA salt form (MW 228.17 g/mol) ensures accurate molar calculations when preparing concentration-response series for in vitro kinase inhibition assays .

Conformationally Constrained Scaffold Synthesis: Bioisosteric Replacement of Piperidine and Morpholine Moieties

The azetidine core provides a rigid, three-dimensional pharmacophore suitable for bioisosteric replacement of common saturated nitrogen heterocycles including piperidine, morpholine, and piperazine in lead optimization programs . The conformational restriction imposed by the four-membered ring reduces accessible rotamers compared to six-membered analogs, potentially enhancing target selectivity and reducing entropic penalties upon binding . The N-methyl carboxamide at the 3-position offers specific hydrogen-bonding donor/acceptor geometry distinct from 2-substituted or unsubstituted azetidine analogs, enabling precise spatial presentation of pharmacophoric elements [1].

Building Block for Multistep Organic Synthesis Requiring Anhydrous Conditions

The trifluoroacetate salt form provides enhanced solubility in organic solvents such as DMSO, DMF, and dichloromethane compared to the hydrochloride salt, making this compound particularly suitable for synthetic transformations requiring anhydrous conditions . The TFA counterion facilitates handling as a crystalline solid while maintaining compatibility with common organic reaction media. The azetidine core's ring strain can be harnessed for subsequent ring-opening transformations or further functionalization at the nitrogen position, while the carboxamide group provides a stable handle for late-stage diversification . Researchers employing this compound as a synthetic intermediate must account for the TFA salt's molecular weight (228.17 g/mol) when calculating stoichiometric ratios [1].

Comparative Salt Form Screening for Pharmacokinetic and Formulation Studies

This TFA salt serves as a comparator in systematic salt screening studies designed to evaluate the impact of counterion selection on physicochemical and pharmacokinetic properties of azetidine-based drug candidates . Researchers can benchmark the TFA salt (MW 228.17 g/mol) against the corresponding hydrochloride salt (MW 150.61 g/mol) and free base (MW 114.15 g/mol) to assess differences in aqueous solubility, organic solvent compatibility, hygroscopicity, crystallinity, and stability under various storage conditions . Such comparative studies are essential for informed salt form selection prior to advancing lead compounds into preclinical development, as counterion choice significantly impacts bioavailability, manufacturability, and shelf-life [1].

Quote Request

Request a Quote for N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.